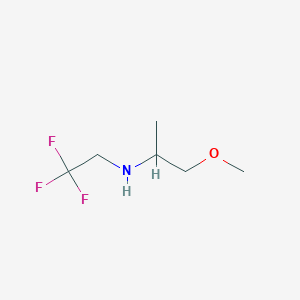

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

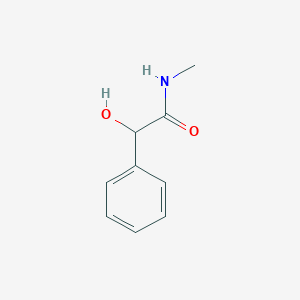

“(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C6H12F3NO . It has a molecular weight of 171.16 .

Molecular Structure Analysis

The molecular structure of “(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine” consists of a methoxypropan-2-yl group and a 2,2,2-trifluoroethyl group attached to an amine group .科学的研究の応用

Catalytic Amination of 1-Methoxy-2-Propanol

The amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst was studied, revealing a high selectivity (over 90%) for producing 2-amino-1-methoxypropane (Bassili & Baiker, 1990).

Solvolysis in Trifluoroethanol

The study of solvolysis reactions in 2,2,2-trifluoroethanol (TFE) showed second-order reactions with certain amines, leading to a detailed understanding of reaction mechanisms (Rappoport & Kaspi, 1974).

Catalytic Amination Kinetics

An investigation into the kinetics of dehydroamination of 1-methoxypropan-2-ol with ammonia over nickel-on-silica described a Langmuir-Hinshelwood model based on the reaction pathway, emphasizing the dehydrogenation of MPOL as the rate-limiting step (Bassili & Baiker, 1991).

Polarographic Reduction of Copper

Research on the complexation behavior of 1-amino-3-methoxypropane with copper provided insights into its potential as a volatile amine for boiler water treatment (Kumbhar et al., 1990).

Synthesis of 2-Amino-1-Aryloxy-3-Methoxypropanes

A study presented a new approach to synthesize 2-amino-1-aryloxy-3-methoxypropanes from 1-arylmethyl-2-(bromomethyl)aziridines, offering significant advancements in synthetic organic chemistry (D’hooghe et al., 2006).

Protection in Beta-Lactam Antibiotics Synthesis

The use of the 2-methoxypropan-2-yl group as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics was found to be highly effective, meeting the criteria of low-cost and convenience (Woo, 1981).

Methyl Methacrylate Polymerization

Cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate amines showed potential in the polymerization of methyl methacrylate, particularly in producing poly(methylmethacrylate) with higher molecular weight and narrower polydispersity index (Shin et al., 2016).

Biocatalysis in Agrochemical Manufacturing

A biocatalytic process for (S)-methoxyisopropylamine was developed, demonstrating high productivity and potential applications in agrochemical manufacturing (Matcham et al., 1999).

Optimization in Kinetic Resolution of Chiral Amines

The study on the activity of acetic acid esters modified with electron withdrawing 2-alkoxy-groups in the kinetic resolution of racemic amines revealed isopropyl 2-propoxyacetate as an effective acylating agent (Olah et al., 2018).

Synthesis of L-Phenylalanine Derivatives

Improvements in the synthesis process of L-phenylalanine derivatives were achieved through the use of 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, leading to high yields (Yu-hu, 2014).

Living Polymerization and Block Copolymerization

A study described the living polymerization and block copolymerization of alpha-olefins using an amine bis(phenolate) titanium catalyst, achieving high molecular weight poly(1-hexene) and block copolymerization at room temperature (Tshuva et al., 2001).

Chiral Derivatizing Agent for Amino Acids and Amines

Enantiopure α-methoxy-α-trifluoromethylpropionic acid was synthesized and used for chiral separation of amino acids and amines by gas chromatography, showing good selectivity (Yasuhara et al., 1995).

Biocatalytic Reductive Amination

The use of amine dehydrogenases (AmDHs) for biocatalytic synthesis of short-chain chiral amines, particularly (S)-1-methoxypropan-2-amine, was explored, achieving high conversions and enantioselectivities (Ducrot et al., 2021).

Imine Formation Using Trifluoroethyl Borate

Tris(2,2,2-trifluoroethyl)borate was identified as a mild and general reagent for imine formation from amides or amines with carbonyl compounds, simplifying the reaction process (Reeves et al., 2015).

Carbon-Carbon Bond Formation in Trifluoroethyl Amines

A study on the photoadditions of N-(2,2,2-trifluoroethyl)amines to enones demonstrated a unique carbon substitution at α to the trifluoromethyl group, expanding understanding of carbon-carbon bond formation (Konno & Fuchigami, 1992).

Palladium and Platinum Complexes with Benzimidazole Ligands

Research on Pd(II) and Pt(II) complexes with benzimidazole ligands revealed their potential as anticancer compounds, providing valuable information on their molecular structures, vibrational frequencies, and cytotoxicity (Ghani & Mansour, 2011).

Occupational Exposure Limits of 2-Methoxypropan-1-ol

The study proposed Maximum Allowable Concentrations (MAC) for 2-methoxypropan-1-ol based on its systemic toxicity and irritant effects, relevant to occupational safety (Kilanowicz-Sapota & Klimczak, 2021).

将来の方向性

特性

IUPAC Name |

1-methoxy-N-(2,2,2-trifluoroethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-5(3-11-2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBHWUOLNDFWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-1-methylethyl)-N-(2,2,2-trifluoroethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

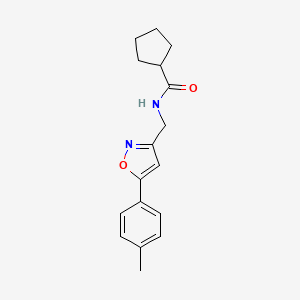

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

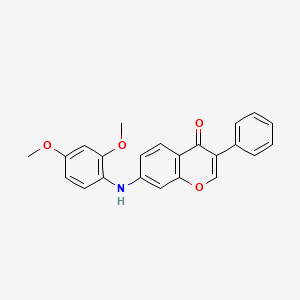

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)

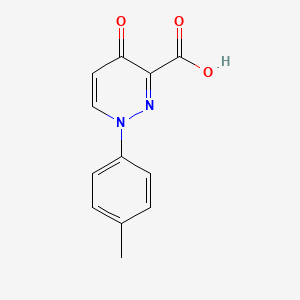

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)